molecular formula C10H12ClNO2S B1590016 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide CAS No. 82222-74-0

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1590016
CAS No.: 82222-74-0
M. Wt: 245.73 g/mol
InChI Key: IQIXFXLKPNFQGQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C10H12ClNO2S and a molecular weight of 245.73 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with a 4-chlorophenyl group and a 1,1-dioxide functional group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiomorpholine under controlled conditions. The reaction proceeds as follows:

    Starting Materials: 4-chlorobenzenesulfonyl chloride and thiomorpholine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of thiomorpholine and triethylamine in the solvent, maintaining the temperature at around 0-5°C. The reaction mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenylthiomorpholine compounds .

Scientific Research Applications

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with protein synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)thiomorpholine: Lacks the 1,1-dioxide group, making it less reactive.

    4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    4-(4-Methylphenyl)thiomorpholine 1,1-Dioxide: Contains a methyl group instead of chlorine, altering its chemical properties.

Uniqueness

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the 4-chlorophenyl group and the 1,1-dioxide functional group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIXFXLKPNFQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513296
Record name 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82222-74-0
Record name 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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